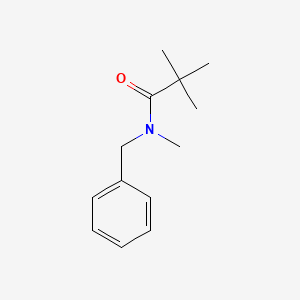

N-benzyl-N,2,2-trimethylpropanamide

Description

N-Benzyl-N,2,2-trimethylpropanamide (CAS 73551-24-3) is a tertiary amide with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . Its structure features a propanamide backbone substituted with a benzyl group at the nitrogen atom and two methyl groups at the C2 position. The steric hindrance from the 2,2-dimethyl groups and the electron-rich benzyl moiety may influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

N-benzyl-N,2,2-trimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)12(15)14(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAJIFSPEAZXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504198 | |

| Record name | N-Benzyl-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73551-24-3 | |

| Record name | N-Benzyl-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N,2,2-trimethylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride with N-methylbenzylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-benzyl-N,2,2-trimethylpropylamine.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

-

Anticonvulsant Properties

- Recent studies have identified derivatives of N-benzyl-N,2,2-trimethylpropanamide as potential candidates for treating epilepsy. For instance, the compound AS-1, a derivative of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, exhibited significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The compound demonstrated a favorable safety profile and good permeability in pharmacokinetic studies, making it a promising candidate for further development in epilepsy treatment .

-

Neuroactive Drug Screening

- The compound has also been utilized in neuroactive drug screening using zebrafish as a model organism. A study assessed the acute behavioral and neurochemical effects of several novel N-benzyl-2-phenylethylamine derivatives. The findings indicated that modifications in the N-benzyl moiety could significantly influence locomotion and anxiety-like behaviors in zebrafish, suggesting potential applications in psychopharmacology .

Chemical Synthesis and Structure-Activity Relationships

The synthesis of this compound and its derivatives has been extensively studied to understand their structure-activity relationships (SAR). Research has shown that specific substitutions on the benzyl and phenethylamine portions of the molecule can enhance binding affinity and functional activity at serotonin receptors. For example, certain N-benzyl substitutions led to the development of selective 5-HT_2A receptor agonists, which are important for understanding their therapeutic potential in treating mood disorders .

Case Study 1: Anticonvulsant Efficacy

- Objective : To evaluate the anticonvulsant efficacy of AS-1.

- Methods : The compound was tested in various seizure models.

- Findings : AS-1 showed significant protection against seizures with minimal side effects, indicating its potential as a new anticonvulsant agent .

Case Study 2: Neuroactive Properties

- Objective : To assess the behavioral effects of N-benzyl derivatives in zebrafish.

- Methods : Behavioral assays were conducted to measure locomotion and anxiety-like behavior.

- Findings : Specific substitutions resulted in distinct behavioral profiles, highlighting the neuroactive properties of these compounds .

Data Table: Summary of Applications

| Application Area | Compound/Derivative | Key Findings |

|---|---|---|

| Anticonvulsant Activity | AS-1 (N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide) | Effective in MES and PTZ models with good safety profile |

| Neuroactive Drug Screening | N-benzyl-2-phenylethylamine Derivatives | Modulated locomotion and anxiety-like behavior in zebrafish |

| Structure-Activity Relationships | Various N-benzyl derivatives | Enhanced binding affinity at serotonin receptors |

Mechanism of Action

The mechanism of action of N-benzyl-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of N-benzyl-N,2,2-trimethylpropanamide, highlighting variations in substituents and their impact on properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 73551-24-3 | C₁₃H₁₉NO | 205.30 | Benzyl, 2,2-dimethyl groups on propanamide |

| 2,2-Dimethyl-N-(3-methylphenyl)propanamide | 32597-29-8 | C₁₂H₁₇NO | 191.27 | 3-Methylphenyl instead of benzyl |

| 3-Chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide | 1409571-45-4 | C₁₃H₁₈ClNO₂ | 255.74 | Chloro and 2-methoxyphenyl substituents |

| N-(Adamantan-1-ylmethyl)-N,2,2-trimethylpropanamide | N/A | C₁₇H₂₉NO | 263.43 | Adamantane-derived substituent |

Key Observations :

- Steric Effects: The adamantane-containing analog (C₁₇H₂₉NO) exhibits significantly higher molecular weight and steric bulk, which may reduce solubility but enhance thermal stability .

- Halogen Influence : The chloro substituent in 3-chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide increases molecular weight and may enhance intermolecular interactions (e.g., dipole-dipole forces) .

Biological Activity

N-benzyl-N,2,2-trimethylpropanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the class of amides, characterized by the presence of a benzyl group attached to a nitrogen atom and a trimethylpropanamide moiety. The structural formula can be represented as follows:

This compound exhibits lipophilic characteristics due to the presence of the benzyl group, which may influence its interaction with biological membranes and receptors.

Anticancer Properties

Recent studies have explored the anticancer activity of structurally modified benzyl derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain N-benzyl derivatives showed an IC50 value as low as 16.7 μM, indicating potent anticancer activity .

Table 1: Anticancer Activity of N-benzyl Derivatives

| Compound | IC50 (μM) |

|---|---|

| N-benzyl-benzoquinazolinone | 16.7 |

| N-benzyl-dimethoxybenzyl | 70.0 |

| N-benzyl-phenoxyacetamide | 20.0 |

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. A study identified related compounds as broad-spectrum anticonvulsants, demonstrating protective effects in various seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test . The efficacy in these models suggests potential applications in treating epilepsy.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Binding : Compounds with similar structures have shown high affinity for serotonin receptors (5-HT2A), which are implicated in mood regulation and various neuropsychiatric disorders .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in cancer therapy .

- Cell Membrane Interaction : The lipophilicity of this compound may enhance its ability to penetrate cell membranes, facilitating its action on intracellular targets.

Study on Anticancer Activity

A comprehensive study published in Nature explored the anticancer properties of structurally modified benzyl derivatives. The research highlighted that modifications at specific positions on the benzyl ring could significantly enhance cytotoxicity against glioblastoma cells .

Neuropharmacological Evaluation

In a neuropharmacological assessment involving animal models of epilepsy, this compound demonstrated significant anticonvulsant activity across several tests. The results indicated that this compound could serve as a candidate for developing new epilepsy treatments due to its favorable safety profile .

Q & A

Basic Questions

Q. What are the key physicochemical properties of N-Benzyl-N,2,2-trimethylpropanamide, and how are they experimentally determined?

- Answer : The compound (C₁₂H₁₇NO) has a molecular weight of 191.274 g/mol and a monoisotopic mass of 191.131013. Key properties include:

- Melting Point : 86–91°C (determined via differential scanning calorimetry) .

- Density : 0.862 g/cm³ (measured using pycnometry) .

- Spectral Data : ChemSpider ID 276553 provides NMR and mass spectrometry (MS) reference data for structural validation .

Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?

- Answer : A common method involves acid-catalyzed benzylation of 2,2-dimethylpropanamide derivatives. For example:

- Reacting pivaloyl chloride with benzylamine under Schotten-Baumann conditions .

- Optimize yields (typically 70–85%) by controlling stoichiometry, reaction temperature (e.g., 0–5°C for exothermic steps), and solvent choice (e.g., dichloromethane for improved solubility) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) for amide bond confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

- Answer : Discrepancies in melting points (e.g., 86–91°C vs. 90°C in related analogs) may arise from polymorphic forms or impurities.

- Methodology : Perform recrystallization in solvents like ethanol or ethyl acetate to isolate pure polymorphs. Validate purity via X-ray crystallography and compare with differential scanning calorimetry (DSC) thermograms .

- Data Analysis : Use Hansen solubility parameters to predict optimal recrystallization solvents and minimize impurities .

Q. What strategies are effective for analyzing metabolic byproducts of this compound in biological systems?

- Answer : The compound may undergo hepatic metabolism via cytochrome P450 enzymes, producing derivatives like 3-chloro-N,2,2-trimethylpropanamide (observed in metabolite screening) .

- Experimental Design :

Incubate the compound with liver microsomes (e.g., human or rat) under physiological conditions.

Use liquid chromatography-tandem MS (LC-MS/MS) to detect phase I (oxidation) and phase II (conjugation) metabolites.

Compare fragmentation patterns with synthetic reference standards .

Q. How does the steric hindrance of the N-benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The bulky N-benzyl and 2,2-dimethyl groups create significant steric hindrance, reducing accessibility to the amide carbonyl group.

- Case Study : In hydrolysis reactions, the compound shows slower kinetics compared to less hindered analogs (e.g., N-phenylpropanamide). Rate constants can be measured via kinetic studies under acidic/basic conditions, monitored by NMR or UV-Vis spectroscopy .

- Computational Support : Density functional theory (DFT) calculations can model transition states and quantify steric effects using parameters like percent buried volume (%Vbur) .

Q. What analytical techniques are suitable for distinguishing structural isomers of this compound?

- Answer : Isomers (e.g., positional or stereoisomers) can be differentiated using:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify spatial proximity of benzyl protons to methyl groups in 2D NMR .

- Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : Separate isomers based on collisional cross-section differences .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is a respiratory and dermal irritant. Key precautions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.